molecular formula C22H19ClN2O3 B11107508 4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide

4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide

Cat. No.: B11107508
M. Wt: 394.8 g/mol
InChI Key: BBXNHMXGKRGZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with aniline to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-CHLORO-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

4-chloro-3-[[2-(2-methylphenoxy)acetyl]amino]-N-phenylbenzamide

InChI

InChI=1S/C22H19ClN2O3/c1-15-7-5-6-10-20(15)28-14-21(26)25-19-13-16(11-12-18(19)23)22(27)24-17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,24,27)(H,25,26)

InChI Key

BBXNHMXGKRGZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.